Superior Selectivity Against 5-HT2A Differentiates SUVN-502 from Idalopirdine and Intepirdine
SUVN-502 demonstrates >1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor, a profile explicitly described as a differentiating feature from competitor 5-HT6 antagonists . In contrast, the selectivity of idalopirdine (Lu AE58054) for 5-HT6 over 5-HT2A is reported as 250-fold, while intepirdine (SB-742457) exhibits only >100-fold selectivity over a broader panel of receptors [1]. This superior selectivity window is highlighted in the compound's discovery publication as a key factor in its selection for clinical development [2].
| Evidence Dimension | Selectivity Ratio (5-HT6 Ki vs. 5-HT2A Ki) |
|---|---|
| Target Compound Data | >1200-fold |
| Comparator Or Baseline | Idalopirdine: 250-fold; Intepirdine: >100-fold (over other receptors, not specifically 5-HT2A) |
| Quantified Difference | SUVN-502 selectivity is >4.8x greater than idalopirdine and >12x greater than intepirdine's minimum reported selectivity. |
| Conditions | Human recombinant receptor binding assays for Ki determination, as reported in primary literature and vendor technical datasheets. |
Why This Matters
High 5-HT2A affinity can contribute to off-target effects and limit therapeutic index, making superior selectivity a critical factor in selecting a compound for chronic CNS administration.
- [1] Lu AE58054 Product Information. Bertin Bioreagent. View Source
- [2] Nirogi, R., et al. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. J. Med. Chem. 2017, 60, 5, 1842–1861. View Source
